Potassium tris(oxalato)ferrate(III) trihydrate

Descripción general

Descripción

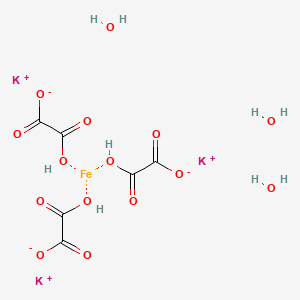

Potassium tris(oxalato)ferrate(III) trihydrate, also known as potassium ferrioxalate, is a coordination compound with the chemical formula K₃[Fe(C₂O₄)₃]·3H₂O. This compound consists of ferrioxalate anions, [Fe(C₂O₄)₃]³⁻, and potassium cations, K⁺. It is often found as emerald green crystals and is known for its stability in the dark but decomposes under light and high-energy electromagnetic radiation .

Mecanismo De Acción

Target of Action

Potassium trioxalatoferrate(III) trihydrate, also known as Potassium tris(oxalato)ferrate(III) trihydrate, is a complex compound containing iron(III) and potassium ions . The primary targets of this compound are the iron(III) ions, which play a crucial role in its photochemical properties .

Mode of Action

The compound is photosensitive, meaning it reacts to light of specific wavelengths . Upon exposure to light of an appropriate wavelength (less than 450 nm), the iron(III) ion in the Fe(C2O4)3 -3 complex undergoes an intramolecular redox reaction . This reaction results in the reduction of the iron(III) ion to iron(II), while one of the oxalate groups is oxidized to CO2 .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its photochemical properties. The intramolecular redox reaction triggered by light exposure can lead to changes in the oxidation states of the involved ions . .

Result of Action

The primary result of the compound’s action is the reduction of iron(III) to iron(II) and the oxidation of one of the oxalate groups to CO2 . This reaction can have various applications, such as in chemical actinometry, where it is used to measure light flux .

Action Environment

The action of Potassium trioxalatoferrate(III) trihydrate is influenced by environmental factors such as light and temperature . Its photosensitivity means that light exposure can trigger its redox reaction . Additionally, the compound is relatively stable under normal conditions but decomposes when heated . It is also hygroscopic and slightly soluble in water , which can affect its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium tris(oxalato)ferrate(III) trihydrate can be synthesized through various methods. One common method involves the reaction of iron(III) sulfate, barium oxalate, and potassium oxalate in water. The reaction is as follows :

[ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 ]

The mixture is digested for several hours on a steam bath, allowing the oxalate ions to replace the sulfate ions, forming barium sulfate, which is then filtered out. The pure this compound can be crystallized from the solution .

Industrial Production Methods: Industrial production methods for this compound typically involve similar chemical reactions but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Potassium tris(oxalato)ferrate(III) trihydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The ferrioxalate anion can undergo photoreduction, where Fe(III) is reduced to Fe(II) while one of the oxalate ligands is oxidized to carbon dioxide (CO₂) upon exposure to light.

Substitution Reactions: The oxalate ligands can be replaced by other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

Oxidation-Reduction: Light (wavelength < 450 nm) is commonly used to induce photoreduction.

Substitution: Various ligands and appropriate solvents are used depending on the desired substitution reaction.

Major Products:

Aplicaciones Científicas De Investigación

Potassium tris(oxalato)ferrate(III) trihydrate has numerous applications in scientific research:

Biology: The compound is used in studies involving iron metabolism and transport.

Medicine: Research into its potential use in drug delivery systems and as a contrast agent in imaging techniques is ongoing.

Comparación Con Compuestos Similares

Sodium ferrioxalate (Na₃[Fe(C₂O₄)₃]): Similar in structure but with sodium cations instead of potassium.

Iron(II) oxalate (FeC₂O₄): Contains iron in the +2 oxidation state and oxalate ligands.

Uniqueness: Potassium tris(oxalato)ferrate(III) trihydrate is unique due to its stability in the dark and its well-characterized photoreduction properties, making it a valuable compound in photochemical research .

Actividad Biológica

Potassium tris(oxalato)ferrate(III) trihydrate, with the formula K3[Fe(C2O4)3]·3H2O, is a coordination complex that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological properties, particularly its antibacterial activity.

Synthesis and Characterization

The synthesis of this compound involves the reaction of potassium oxalate monohydrate with ferric chloride in aqueous solution. The general reaction can be represented as:

This compound appears as a green crystalline solid that is soluble in hot water but less so in cold water. Characterization techniques such as UV-Visible and FT-IR spectroscopy have been employed to confirm its structure and purity .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. A notable study evaluated its efficacy against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . The results indicated that:

- Staphylococcus aureus : Sensitive at concentrations ranging from 100 to 400 mg/mL.

- Bacillus subtilis : Sensitive at concentrations from 200 to 400 mg/mL.

- Escherichia coli : No sensitivity was observed within the tested concentration range .

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, demonstrating that while the compound effectively inhibited the growth of certain bacteria, it did not affect E. coli.

Table 1: Antibacterial Activity Summary

| Bacterial Strain | MIC Range (mg/mL) | MBC Range (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 100 - 400 | Not specified |

| Bacillus subtilis | 200 - 400 | Not specified |

| Escherichia coli | No inhibition | N/A |

The antibacterial action of this compound may be attributed to its ability to interfere with bacterial metabolic processes. The metal ion in the complex can disrupt cellular functions by binding to essential biomolecules or by generating reactive oxygen species (ROS), which can damage cellular components .

Case Studies

-

Antimicrobial Potential Study :

A study conducted by Ogori et al. investigated the antibacterial activity of this compound against clinical isolates. The findings suggested that this compound could serve as a potential alternative antibacterial agent, especially in light of rising antibiotic resistance . -

Photochemical Properties :

Another area of research focused on the photochemical behavior of this compound under UV light. It was found that exposure to light could enhance its reactivity, potentially increasing its efficacy as an antibacterial agent through photodynamic mechanisms .

Propiedades

IUPAC Name |

tripotassium;2-hydroxy-2-oxoacetate;iron;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Fe.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;;3*+1;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDSAQGUKFMVAX-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.[K+].[K+].[K+].[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FeK3O15 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.